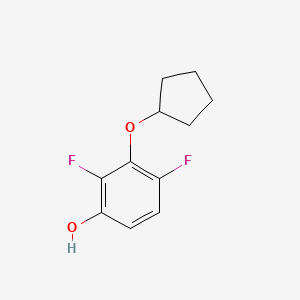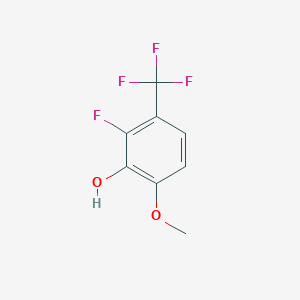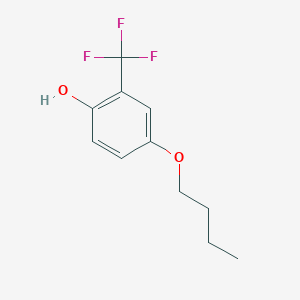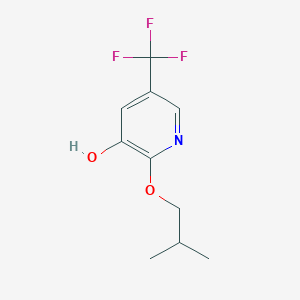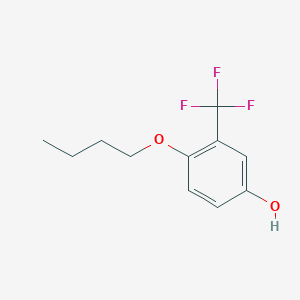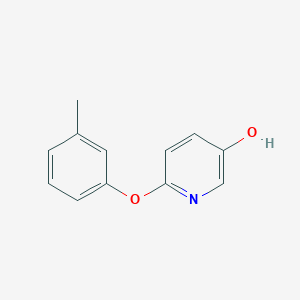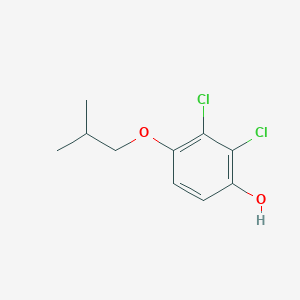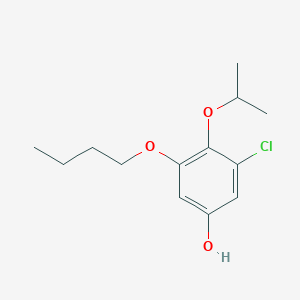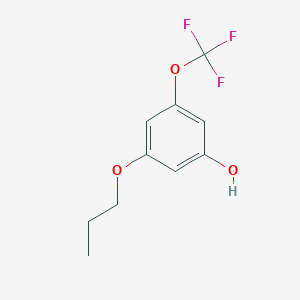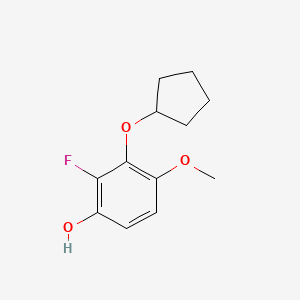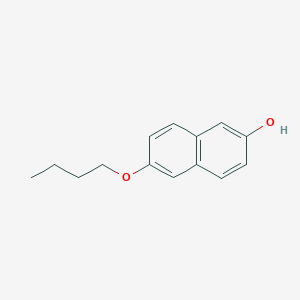
6-Butoxynaphthalen-2-OL
Übersicht
Beschreibung
6-Butoxynaphthalen-2-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. It has a molecular formula of C14H16O2 and a molecular weight of 216.28 g/mol .
Wissenschaftliche Forschungsanwendungen
6-Butoxynaphthalen-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized as a flavoring agent due to its fruity aroma similar to raspberry and strawberry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxynaphthalen-2-OL can be achieved through the Williamson ether synthesis. This method involves the reaction of naphthalen-2-ol (β-naphthol) with an alkyl halide in a basic medium. The process begins with the deprotonation of β-naphthol using sodium hydroxide to form a phenolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as iodobutane .
Experimental Procedure:
- Add 1 g (6.9 mmol) of naphthalen-2-ol, 0.56 g (14 mmol) of sodium hydroxide, and 20 mL of ethanol to a 100 mL two-neck flask.
- Heat the mixture under reflux until complete dissolution of the reagents.
- Allow the mixture to cool slightly and slowly add 1 mL (8 mmol) of iodobutane.
- Heat the mixture under reflux for 1 hour.
- Cool the mixture and add it to a beaker with about 25 g of ice.
- A white precipitate of this compound will form. Filter and wash the solid with cold water .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Butoxynaphthalen-2-OL primarily undergoes nucleophilic substitution reactions. The phenolate ion formed from deprotonation is a strong nucleophile that can react with various electrophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (base), alkyl halides (e.g., iodobutane).
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the compound to form dihydro derivatives.
Major Products:
Substitution: Formation of ethers like this compound.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes
Wirkmechanismus
The mechanism of action of 6-Butoxynaphthalen-2-OL involves its interaction with molecular targets through nucleophilic substitution reactions. The phenolate ion formed from deprotonation is highly nucleophilic and can readily react with electrophiles, leading to the formation of various products. This compound’s effects are mediated through its ability to undergo these reactions under specific conditions .
Vergleich Mit ähnlichen Verbindungen
2-Butoxynaphthalene: Similar in structure but differs in the position of the butoxy group.
1-Bromo-2-butoxynaphthalene: Contains a bromine atom, making it more reactive in certain substitution reactions.
2-Bromo-6-butoxynaphthalene: Another brominated derivative with different reactivity .
Uniqueness: 6-Butoxynaphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo nucleophilic substitution reactions efficiently makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Eigenschaften
IUPAC Name |
6-butoxynaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10,15H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURYMAGYNVUZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





